2-Hydrazinyl-5-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
2-Hydrazinyl-5-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound with the molecular formula C11H17BN4O4 and a molecular weight of 280.09 g/mol . This compound is characterized by the presence of a pyridine ring substituted with hydrazinyl, nitro, and tetramethyl-1,3,2-dioxaborolan-2-yl groups. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-5-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of Substituents: The hydrazinyl, nitro, and tetramethyl-1,3,2-dioxaborolan-2-yl groups are introduced through specific reactions such as nitration, hydrazination, and boronation.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-5-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydrazinyl and nitro groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
2-Hydrazinyl-5-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-5-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxypyridine-5-boronic acid pinacol ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-Nitro-5-pyridineboronic acid pinacol ester
Uniqueness
2-Hydrazinyl-5-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H17BN4O4 |
---|---|
Molecular Weight |
280.09 g/mol |
IUPAC Name |
[5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C11H17BN4O4/c1-10(2)11(3,4)20-12(19-10)8-5-7(16(17)18)6-14-9(8)15-13/h5-6H,13H2,1-4H3,(H,14,15) |
InChI Key |
JRTGCJYLAFHIDD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2NN)[N+](=O)[O-] |
Origin of Product |
United States |
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